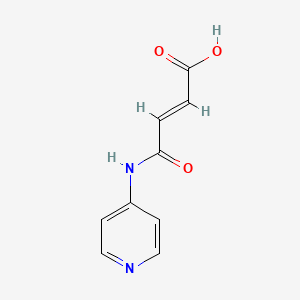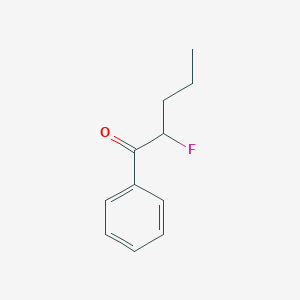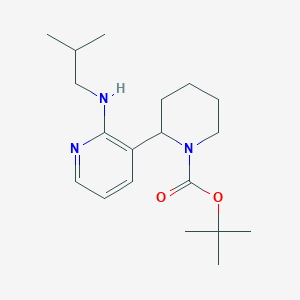
tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an isobutylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Isobutylamino Group: The isobutylamino group is added through an amination reaction, often using isobutylamine as the reagent.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isobutylamino group may enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The piperidine and pyridine rings provide structural rigidity and electronic properties that facilitate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate: Similar structure but lacks the isobutylamino group.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Contains a phenyl group instead of a pyridine moiety.
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: Features a benzimidazole ring instead of a pyridine ring.
Uniqueness
tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the isobutylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, binding affinity, and overall reactivity, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C19H31N3O2 |
|---|---|
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
tert-butyl 2-[2-(2-methylpropylamino)pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H31N3O2/c1-14(2)13-21-17-15(9-8-11-20-17)16-10-6-7-12-22(16)18(23)24-19(3,4)5/h8-9,11,14,16H,6-7,10,12-13H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
BUEZITDDUVQKGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


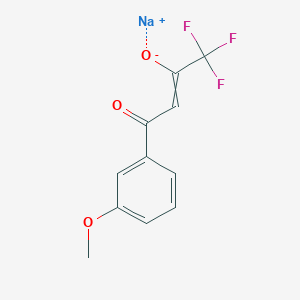

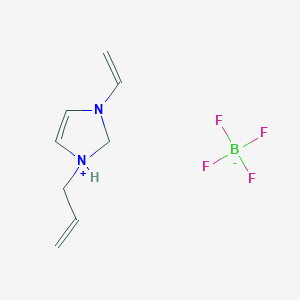
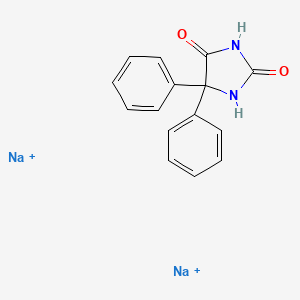

![(3aR,8bR)-2-[1-[(3aR,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]cyclobutyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15061427.png)

![(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-1-(4-hydroxycyclohexyl)-1'-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-oxospiro[indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B15061442.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
